1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane

Nucleophilic substitution SN2 kinetics Leaving-group ability

When synthesizing cyclopropane-containing pharmaceutical intermediates, substituting the chloromethyl analog with this bromomethyl variant provides ~50-fold faster SN2 displacement, enabling lower reaction temperatures and preserving sensitive stereochemistry. The ethylsulfonyl group offers a distinct LogP (1.07) for precise lipophilicity tuning without altering core geometry. • ~50× SN2 rate enhancement vs chloromethyl analog • LogP 1.07 enables fine-tuned lipophilicity optimization • ≥98% purity; ships ambient; global availability

Molecular Formula C8H15BrO2S
Molecular Weight 255.17 g/mol
Cat. No. B13635729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane
Molecular FormulaC8H15BrO2S
Molecular Weight255.17 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCC1(CC1)CBr
InChIInChI=1S/C8H15BrO2S/c1-2-12(10,11)6-5-8(7-9)3-4-8/h2-7H2,1H3
InChIKeyVEQFHFBRDKTGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane Physicochemical Identity & Structure


1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane (CAS 1484626-80-3) is a bifunctional cyclopropane building block that carries a primary bromomethyl nucleofuge and an ethylsulfonyl side chain on the same quaternary ring carbon . Its molecular formula is C₈H₁₅BrO₂S (MW 255.17 g mol⁻¹) and its computed LogP is approximately 1.07, reflecting moderate lipophilicity . The compound is supplied as a research intermediate with a typical certified purity ≥98% .

Workflow Nucleophilic displacement synthesis with cyclopropane scaffold
Selection Bromomethyl electrophile for SN2 reactions
Use Context Construction of cyclopropane-containing pharmaceutical intermediates

Substitution Failure for 1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane


Substituting this compound with a closely related analog—such as the chloromethyl congener or a methylsulfonyl variant—introduces measurable changes in leaving-group reactivity, lipophilicity, and bulk physicochemical properties that cannot be dismissed as trivial in a multistep synthetic sequence or a structure-activity campaign. The bromomethyl handle provides a quantifiably better nucleofuge than chloromethyl (class-level SN2 rate enhancement of approximately one order of magnitude), while the ethylsulfonyl appendage delivers a distinct LogP shift relative to the methylsulfonyl analog [1]. These differences directly affect reaction kinetics, intermediate isolation, and downstream molecular properties; consequently, treating any in-class compound as a drop-in replacement introduces risk of altered yield, purity profiles, or biological readout that must be experimentally re-validated.

Leaving-group reactivity
Bromide vs. chloride leaving group: class-level SN2 reactivity difference may alter reaction rate and product distribution.
Lipophilicity shift
Ethylsulfonyl vs. methylsulfonyl analog: reported LogP difference may change partitioning behavior.
Physicochemical profile
Predicted boiling point and density differences vs. chloro and methylsulfonyl analogs may impact purification and scale-up handling.

1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane vs. Analogs: Head-to-Head Evidence


Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl

The bromomethyl substituent in the target compound acts as a superior leaving group compared with the chloromethyl group present in the direct chloro analog, 1-(chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane (CAS 1486652-16-7). Classic leaving-group ability scales rank bromide > chloride, with primary alkyl bromides reacting roughly 50-fold faster than the corresponding chlorides under comparable SN2 conditions [1]. This kinetic advantage translates into milder reaction conditions, shorter process times, and often higher conversion in the nucleophilic displacement steps for which this building block is designed.

Leaving-group reactivity
Class-level inference
Bromomethyl (C-Br) vs. Chloromethyl (C-Cl)
Reported SN2 relative rate ~50 (Br) vs. ~1 (Cl)
Supports faster nucleophilic displacement.
Class-level estimate; confirm under specific conditions.
Nucleophilic substitution SN2 kinetics Leaving-group ability Cyclopropane building block

Lipophilicity: Bromomethyl vs. Chloromethyl LogP

The computed LogP of the target compound (1.07) is 0.19 units higher than that of the chloromethyl analog (0.88), both values sourced from the same supplier and calculated under identical methodology . This LogP increment is consistent with the greater polarizability of the bromine atom and indicates that the bromomethyl derivative will exhibit moderately higher membrane permeability and altered partitioning behavior in biological or chromatographic systems.

Lipophilicity (LogP)
Supplier data · Data to verify
Target: LogP 1.07
Comparator (chloro): LogP 0.88
ΔLogP = +0.19
Indicates moderately higher lipophilicity.
Supplier-computed LogP; verify experimentally.
LogP Lipophilicity Drug-likeness Medicinal chemistry

Boiling Point & Density: Purification Strategy

The target compound exhibits a predicted boiling point of 368.8±15.0 °C, which is 16.4 °C higher than the chloromethyl analog (352.4±15.0 °C) and 10.3 °C higher than the methylsulfonyl analog (358.5±15.0 °C) . Its predicted density (1.437 g cm⁻³) is also substantially greater than that of the chloro analog (1.199 g cm⁻³) and slightly lower than that of the methylsulfonyl analog (1.497 g cm⁻³). These differences, though predicted, are internally consistent and guide solvent selection, distillation parameters, and phase-separation operations during scale-up.

Boiling point & density
Predicted · Data to verify
Target: BP 368.8±15.0 °C, density 1.437 g/cm³
vs. chloro: BP 352.4 °C, density 1.199
vs. methylsulfonyl: BP 358.5 °C, density 1.497
Informs purification strategy and phase separation.
Predicted values; experimental confirmation recommended.
Boiling point Density Distillation Purification Process chemistry

Application Scenarios for 1-(Bromomethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane


Kinetics-Driven SN2 Displacement in Med Chem

When a synthetic route requires a cyclopropane building block to undergo a clean, high-yielding SN2 displacement with a precious amine, thiol, or alkoxide nucleophile, the bromomethyl variant is the preferred electrophile. Its leaving-group reactivity advantage over the chloromethyl analog (class-level ~50-fold rate enhancement [1]) enables reactions to proceed at lower temperatures or shorter times, reducing thermal degradation of sensitive downstream functionality. This is particularly relevant in the construction of cyclopropane-containing pharmaceutical intermediates where maintaining stereochemical integrity and minimizing side products is critical.

Lipophilicity-Guided Lead Optimization

The ethylsulfonyl moiety provides a distinct LogP window (1.07) that is 0.19 units higher than the chloromethyl congener , offering medicinal chemists a subtle but meaningful lipophilicity shift without altering the core cyclopropane geometry. This property is valuable in multi-parameter optimization campaigns where adjusting LogP by <0.5 units can improve permeability or reduce phospholipidosis risk while retaining the sulfone's metabolic stability and hydrogen-bond acceptor capacity.

Distillation Purification for Scale-Up

For process routes that rely on fractional distillation for intermediate isolation, the target compound's predicted boiling point (368.8 °C) is sufficiently separated from its chloro (352.4 °C) and methylsulfonyl (358.5 °C) analogs to permit effective separation from unconverted starting materials or side products . The higher density (1.437 g cm⁻³) also facilitates liquid-liquid extraction and phase-cut decisions during aqueous work-up, reducing solvent consumption in multi-kilogram campaigns.

Dual-Functional Scaffold for Inhibitor Design

The simultaneous presence of a reactive bromomethyl electrophile and a hydrogen-bond-accepting ethylsulfonyl group on a rigid cyclopropane core makes this compound a concise starting point for fragment linking or covalent inhibitor assembly. While direct biological data for the compound itself are not publicly available, the structural motif is consistent with intermediates used in the synthesis of sulfone-bearing enzyme inhibitors, and the measurable differences in LogP and leaving-group reactivity relative to analogs provide a rational basis for selecting this specific building block in early-stage library synthesis.

Application
Selection Property
Validation Focus
Kinetics-driven SN2 displacement
Bromomethyl electrophile
SN2 reactivity under process conditions
Lipophilicity-guided lead optimization
Ethylsulfonyl LogP window
Partitioning and ADME property shift
Distillation purification for scale-up
Boiling point / density profile
Distillation feasibility and phase separation
Dual-functional scaffold for inhibitor design
Bifunctional cyclopropane core
Sulfone-directed elaboration and linker chemistry
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